Trichlorocyclopentylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(cyclopentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZRNUHEXJWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065788 | |
| Record name | Trichlorocyclopentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-03-4 | |
| Record name | Cyclopentyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, (trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, (trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorocyclopentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorocyclopentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Advanced Synthetic Methodologies of Trichlorocyclopentylsilane
Established Synthetic Routes to Trichlorocyclopentylsilane
The principal industrial method for synthesizing this compound is the hydrosilylation reaction, a reliable process for creating silicon-carbon bonds. mdpi.com
Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. In the case of this compound, this is achieved by reacting trichlorosilane (B8805176) (HSiCl₃) with cyclopentene (B43876) (C₅H₈). This reaction is an example of an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double bond. mdpi.com
The hydrosilylation of cyclopentene with trichlorosilane requires a catalyst to proceed at a practical rate. Transition metal complexes are commonly employed, with platinum-based catalysts being the most prevalent in industrial applications. nih.gov
Hexachloroplatinic acid (H₂PtCl₆) , often referred to as Speier's catalyst, is a highly effective and widely used catalyst for this process. mdpi.compageplace.de Discovered in the 1950s, its introduction was a pivotal moment for the widespread application of hydrosilylation in synthesizing organosilicon compounds. pageplace.de The catalyst facilitates the reaction, leading to high selectivity and yield of the desired this compound product. While highly efficient, the use of precious metals like platinum has prompted research into more sustainable alternatives. nih.govmpg.de
| Catalyst Type | Example | Key Characteristics |
| Platinum-Based | Hexachloroplatinic acid (H₂PtCl₆) | High activity and selectivity; industrial standard. |
| Rhodium-Based | [RhCl(dppbzF)]₂ | High efficiency and selectivity, potential for improved functional group compatibility over Pt catalysts. nih.gov |
| Base-Metal | Nickel, Cobalt | Under investigation as more sustainable, earth-abundant alternatives. nih.govmpg.de |
Novel and Green Synthetic Approaches for this compound
In response to growing environmental concerns and the high cost of precious metal catalysts, research has focused on developing more sustainable and efficient synthetic methodologies for organosilanes like this compound.
A significant challenge in organosilane synthesis is the reliance on expensive and non-earth-abundant metal catalysts such as platinum. mpg.de To achieve true sustainability, the development of catalytic systems based on earth-abundant, non-toxic, and readily available elements is a primary research goal. mpg.de This involves exploring the catalytic potential of base metals to unlock new, more environmentally friendly reaction pathways for industrial processes like hydrosilylation. nih.govmpg.de The goal is to create catalytic alternatives that are not only more sustainable but also maintain or exceed the efficiency of traditional systems. mpg.de
Flow chemistry, or continuous manufacturing, presents a paradigm shift from traditional batch processing. flinders.edu.aunih.gov In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.autcichemicals.comalmacgroup.com
Key advantages of applying flow chemistry to this compound synthesis include:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents. nih.govtcichemicals.com
Improved Efficiency: Superior heat and mass transfer lead to faster reaction rates and potentially higher yields. flinders.edu.auuc.pt
Consistency and Scalability: Automation reduces human error, ensuring high reproducibility. tcichemicals.com Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel). almacgroup.com
This methodology allows for the telescoping of multiple reaction steps without the need to isolate intermediates, streamlining the entire synthesis process. uc.pt
Mechanochemistry, particularly ball milling, has emerged as a powerful, green chemistry technique for conducting chemical reactions in a solvent-free environment. acs.org This high-energy milling process provides the necessary activation energy to drive reactions between solid or liquid reagents. acs.org
For organosilane synthesis, mechanochemistry offers a rapid and environmentally friendly alternative to traditional solvent-based methods. acs.org It eliminates the need for organic solvents, reducing waste and simplifying product work-up. acs.org This approach has been successfully used for grafting alkylsilanes onto nanoparticles and shows promise as a sustainable method for the direct synthesis of compounds like this compound. acs.org
| Synthetic Approach | Core Principle | Potential Benefits for this compound Synthesis |
| Sustainable Catalysis | Replacing precious metal catalysts with earth-abundant alternatives. mpg.de | Reduced cost, lower environmental impact, improved resource security. mpg.de |
| Flow Chemistry | Continuous processing in microreactors or tubes. flinders.edu.autcichemicals.com | Enhanced safety, better process control, easier scalability, higher efficiency. tcichemicals.comalmacgroup.comuc.pt |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce reactions. acs.org | Solvent-free process, reduced waste, rapid reaction times, energy efficiency. acs.org |
Reaction Mechanisms and Pathways Involving Trichlorocyclopentylsilane
Hydrolysis and Condensation Mechanisms of Trichlorocyclopentylsilane
The transformation of this compound into polysiloxanes is a two-stage process involving hydrolysis followed by condensation.
Formation of Silanols and Subsequent Oligomerization
CpSiCl₃ + 3H₂O → CpSi(OH)₃ + 3HCl
This newly formed silanetriol is a key intermediate. Due to the presence of three reactive hydroxyl groups, it readily undergoes intermolecular condensation reactions. In these reactions, a siloxane bond (Si-O-Si) is formed between two silanol (B1196071) molecules with the elimination of a water molecule.
This condensation process does not stop at the dimer stage. The resulting disiloxanetetrol is also reactive and can undergo further condensation with other silanetriols or oligomers. mdpi.com This continued oligomerization leads to the formation of larger, more complex polysiloxane structures. In polar solvents, this condensation can occur spontaneously. mdpi.com The structure of these oligomers can range from linear chains and cyclic compounds to more intricate three-dimensional networks.
Influence of pH and Solvent Systems on Hydrolysis Kinetics
The kinetics of the hydrolysis of this compound are significantly influenced by the pH of the reaction medium. Generally, the hydrolysis of organotrichlorosilanes is accelerated under both acidic and basic conditions compared to neutral pH. researchgate.net
Under acidic conditions, the reaction is thought to be initiated by the protonation of a chloro group, making it a better leaving group and facilitating nucleophilic attack by water. In basic conditions, the reaction can be accelerated by the presence of hydroxide (B78521) ions, which are stronger nucleophiles than water. For the closely related 3-chloropropyltrimethoxysilane, it has been observed that the hydrolysis in a slightly acidic system leads to the formation of the corresponding silanetriol. researchgate.net As the hydrolysis of this compound produces hydrochloric acid (HCl), the reaction mixture naturally becomes acidic, which can autocatalyze the hydrolysis process.
The choice of solvent also plays a crucial role in the hydrolysis and subsequent condensation reactions. The solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition states. acs.orgnih.gov For instance, the use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) is common in the synthesis of silsesquioxanes. acs.orgnih.gov The solvent's ability to form hydrogen bonds can also affect the reaction kinetics.
Kinetic and Thermodynamic Aspects of Siloxane Formation
The formation of siloxane bonds through the condensation of silanols is a thermodynamically favorable process due to the high strength of the Si-O bond. nih.gov The reaction is, however, reversible, and the equilibrium can be influenced by the removal of water from the reaction system.
The kinetics of condensation are also pH-dependent. Both acid and base catalysis can play a role in accelerating the condensation rate. The specific mechanism can vary with pH, but generally involves the protonation or deprotonation of a silanol group to make it more susceptible to nucleophilic attack by another silanol.
Polyhedral Oligomeric Silsesquioxane (POSS) Synthesis from this compound
This compound is a key starting material for the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) featuring cyclopentyl groups. These cage-like molecules have a well-defined inorganic silica (B1680970) core and an organic periphery of cyclopentyl groups.
Corner Capping Reactions with Trisilanols
One of the primary methods for synthesizing well-defined POSS molecules is through "corner capping" reactions. mdpi.comresearchgate.netrsc.org This strategy involves the reaction of a partially condensed, incompletely condensed silsesquioxane, often a trisilanol (a POSS cage with one missing corner, resulting in three hydroxyl groups), with a trifunctional silicon species like this compound.
The trisilanol acts as a molecular building block, and the this compound serves to "cap" the open corner, completing the cage structure. The reaction involves the condensation of the three hydroxyl groups of the trisilanol with the three chloro groups of the this compound, forming three new siloxane bonds and eliminating three molecules of HCl.
For example, a heptasubstituted trisilanol POSS could react with this compound to form a fully condensed octasubstituted POSS cage where one of the corner substituents is a cyclopentyl group. This method allows for the synthesis of POSS molecules with different functional groups at specific corners of the cage.
Impact of Substituents on POSS Structure and Properties
The organic substituents on the corners of the POSS cage have a significant impact on its structure and properties. The cyclopentyl group in POSS derived from this compound influences several key characteristics of the resulting materials.
The nature of the substituent affects the thermal stability of the POSS molecule. For instance, cyclopentyl-substituted POSS has been shown to exhibit higher thermal stability compared to isobutyl-substituted POSS. researchgate.net The cyclic and relatively bulky nature of the cyclopentyl group can enhance the thermal barrier properties of materials into which the POSS is incorporated. researchgate.net
Furthermore, the substituents influence the solubility and compatibility of the POSS molecules with various polymer matrices. The cyclopentyl groups can impart a degree of hydrophobicity and can affect the intermolecular interactions between POSS cages and with surrounding polymer chains. Theoretical studies have also indicated that the nature of the substituent can influence the electronic properties of the POSS cage, such as the HOMO-LUMO bandgap. monash.edu
The following table summarizes the key reactions and concepts discussed in this article:
| Reaction/Concept | Description | Key Species Involved |
| Hydrolysis | The reaction of this compound with water to form silanols. | This compound, Water, Cyclopentylsilanetriol, HCl |
| Condensation | The reaction of silanols to form siloxane bonds and water. | Cyclopentylsilanetriol, Siloxane Oligomers, Water |
| Oligomerization | The process of forming larger molecules (oligomers) through repeated condensation reactions. | Silanols, Dimers, Trimers, etc. |
| Corner Capping | A method for POSS synthesis where a trisilanol is reacted with a trichlorosilane (B8805176). | Trisilanol-POSS, this compound, Fully Capped POSS |
Controlled Polymerization for Defined POSS Architectures
This compound serves as a key precursor in the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS), which are nanostructured materials with a silicon-oxygen cage core and organic substituent groups. The formation of these defined architectures hinges on a controlled hydrolytic condensation process. The general chemical formula for POSS is (RSiO1.5)n, where 'R' is an organic group—in this case, cyclopentyl. maragheh.ac.ir
The primary mechanism involves the hydrolysis of the three chloro groups on the this compound molecule in the presence of water to form cyclopentylsilanetriol, a highly reactive intermediate. Subsequent condensation reactions between these silanol groups lead to the formation of Si-O-Si (siloxane) bonds. While uncontrolled condensation can lead to amorphous polysilsesquioxane resins, specific reaction conditions allow for the formation of well-defined cage structures, most commonly with 8 silicon atoms (T8). maragheh.ac.irdtic.mil The synthesis of POSS from trichlorosilane precursors, such as cyclohexyl trichlorosilane, is a well-established method. google.com
Control over the final architecture is achieved by manipulating several key reaction parameters. These factors influence the kinetics of the hydrolysis and condensation steps, favoring intramolecular condensation to form cages over intermolecular condensation which leads to gels or resins. By carefully managing these variables, specific POSS molecules like Cyclopentyl-POSS (Cp-POSS) can be synthesized with high yield. dtic.mil
| Controlling Factor | Influence on POSS Architecture | Typical Condition for Defined Architectures |
|---|---|---|
| Precursor Concentration | High concentrations favor intermolecular reactions and polymer/gel formation. | Low concentration (high dilution) to favor intramolecular cyclization. |
| Solvent System | The polarity and miscibility of the solvent (e.g., acetone (B3395972), THF) affect the rate of hydrolysis and the stability of intermediates. google.com | Aqueous acetone or aqueous THF are commonly used. google.com |
| Stoichiometry of Water | Precise control of the water-to-silane ratio is critical for complete hydrolysis without promoting excessive condensation. | Slight excess of water to ensure full hydrolysis of Si-Cl bonds. |
| Catalyst (Acid/Base) | Catalysts can accelerate either hydrolysis or condensation, influencing the final product distribution. | Base-assisted reactions are often employed to produce specific macromers from POSS-trisilanols. dtic.mil |
| Temperature and Time | Reaction kinetics are temperature-dependent; sufficient time is needed for cage rearrangement and stabilization. | Reactions may be run for extended periods (hours to days) at controlled temperatures. |
Grafting and Surface Functionalization Reactions
This compound is highly effective for the surface modification of materials rich in hydroxyl (-OH) groups, such as silicon dioxide (SiO₂) and cellulose. The process results in a durable, covalent functionalization of the surface.
The covalent attachment of this compound to hydroxylated surfaces is a robust two-step process involving hydrolysis followed by condensation. ccl.netnih.gov This mechanism allows the silane (B1218182) to form a stable chemical bridge between the substrate and other materials. dakenchem.com
First, in the presence of trace amounts of water, the highly reactive silicon-chlorine (Si-Cl) bonds undergo hydrolysis to form silicon-hydroxyl (Si-OH) groups, known as silanols, releasing hydrochloric acid (HCl) as a byproduct. ccl.netrsc.org This intermediate, cyclopentylsilanetriol, is highly reactive.
Second, these newly formed silanol groups react with the hydroxyl groups present on the surface of the substrate (e.g., Si-OH on silica or C-OH on cellulose). rsc.orgresearchgate.net This condensation reaction forms a strong, covalent siloxane (Si-O-Substrate) bond and releases a molecule of water. ccl.netmdpi.com The trifunctional nature of this compound allows it to form multiple bonds with the surface and to cross-link with adjacent silane molecules, creating a dense and hydrolytically stable monolayer. ccl.net
| Step | Reactants | Products | Bond Type Formed |
|---|---|---|---|
| 1. Hydrolysis | This compound + Water (H₂O) | Cyclopentylsilanetriol + Hydrochloric Acid (HCl) | Si-OH (Silanol) |
| 2. Condensation | Cyclopentylsilanetriol + Surface-OH | Functionalized Surface + Water (H₂O) | Si-O-Substrate (Covalent Siloxane linkage) |
Organosilanes like this compound are widely used as adhesion promoters or coupling agents because they can chemically and physically unite dissimilar materials, such as an inorganic substrate (e.g., glass, silica) and an organic polymer resin. researchgate.net This creates a strong and durable bond at the interface, significantly enhancing the performance and longevity of composite materials. dakenchem.comspecialchem.com
The primary mechanism involves the formation of a "chemical bridge" at the interface. dakenchem.com After the this compound has covalently bonded to the inorganic hydroxyl-rich surface via stable Si-O-Si bonds, its non-hydrolyzable cyclopentyl group is oriented away from the substrate. researchgate.net This layer of organic, nonpolar cyclopentyl groups fundamentally changes the surface chemistry of the substrate, making it more compatible with an organic polymer matrix.
This improved compatibility enhances adhesion through several mechanisms:
Improved Wetting: The organophilic surface is more readily wetted by the liquid polymer resin, ensuring intimate contact and minimizing voids at the interface. specialchem.com
Interpenetrating Polymer Networks: The cyclopentyl groups can physically entangle with the polymer chains of the matrix, creating a diffuse interphase region that dissipates stress more effectively than a sharp interface.
Covalent Bonding (with functional resins): While the cyclopentyl group is non-reactive, functionalized silanes can form covalent bonds with the polymer matrix, providing the strongest possible adhesion. researchgate.net
Formation of a Deformable Layer: The silane layer can act as an intermediate modulus region that helps relieve stresses arising from thermal expansion mismatch between the inorganic substrate and the organic polymer. specialchem.com
The net effect is a dramatic increase in adhesion and, crucially, enhanced resistance to environmental degradation, particularly from moisture, which can otherwise disrupt the interface. researchgate.netspecialchem.com
| Property | Untreated Interface (e.g., SiO₂/Polymer) | Interface Treated with this compound |
|---|---|---|
| Interfacial Bonding | Weak; primarily van der Waals forces, some hydrogen bonding. | Strong; covalent Si-O-Si bonds to substrate and physical entanglement with polymer. dakenchem.comspecialchem.com |
| Adhesion Strength | Low to moderate. | Significantly high. researchgate.net |
| Hydrolytic Stability | Poor; water can easily penetrate and break weak bonds. | Excellent; stable covalent bonds resist moisture attack. specialchem.com |
| Failure Mode | Adhesive failure (clean separation at the interface). | Cohesive failure (failure within the polymer or substrate). researchgate.net |
Advanced Materials Derived from Trichlorocyclopentylsilane
Polysiloxane Materials from Trichlorocyclopentylsilane Precursors
The trifunctional nature of this compound, featuring three chlorine atoms, allows it to act as a critical branching unit in the synthesis of complex polysiloxane structures. The bulky cyclopentyl group attached to the silicon atom introduces significant steric hindrance, which influences the reactivity of the silane (B1218182) and the ultimate architecture and properties of the resulting polymers.
Synthesis of Linear and Hyperbranched Polysiloxanes
The synthesis of polysiloxanes from this compound precursors primarily involves hydrolysis and subsequent polycondensation reactions. The general industrial synthesis of polysiloxanes is achieved through two main routes: the hydrolytic polycondensation of dichlorosubstituted silanes and the ring-opening polymerization of cyclic monomers. researchgate.net
While specific research detailing the synthesis of linear polysiloxanes solely from this compound is limited due to its trifunctionality which naturally favors branched structures, it can be conceptually involved in chain-capping or controlled polymerization. In theory, by carefully controlling stoichiometric ratios with monofunctional silanes, the trifunctional nature of this compound can be harnessed to terminate growing polymer chains, thereby influencing the molecular weight of linear polysiloxanes.
The synthesis of hyperbranched polysiloxanes, however, is a more direct application of this compound's molecular structure. The three reactive chloro groups provide the necessary branching points for the development of a highly branched, three-dimensional polymer network. The hydrolysis of this compound in a controlled manner can lead to the formation of silanetriols, which then undergo condensation to form these complex, non-crystalline structures. Hyperbranched polymers are noted for their unique properties, including high solubility, low viscosity, and a high density of functional groups at their periphery, which can be attributed to their specific molecular architecture. nih.gov
Copolymerization Strategies for Tailored Polysiloxane Properties
Copolymerization represents a versatile strategy to fine-tune the properties of polysiloxanes derived from this compound. By incorporating other silane monomers with different functionalities, a wide array of material characteristics can be achieved. For instance, copolymerizing this compound with difunctional silanes, such as dichlorodimethylsilane, allows for the introduction of linear segments between the branch points created by the cyclopentylsilane (B15369427) monomer. This approach can be used to control the crosslink density and, consequently, the mechanical properties of the final polymer, ranging from elastomers to rigid resins.
The properties of the resulting copolymer are highly dependent on the nature of the comonomers. For example, incorporating monomers with long alkyl chains can enhance hydrophobicity and flexibility, while the inclusion of phenyl groups can improve thermal stability and refractive index. The cyclopentyl group from the this compound itself contributes to the polymer's properties by increasing steric bulk and potentially enhancing thermal stability compared to analogous methyl-substituted polysiloxanes.
Table 1: Potential Effects of Copolymerizing this compound with Various Silane Monomers
| Copolymerizing Monomer | Expected Change in Polysiloxane Properties |
| Dichlorodimethylsilane | Introduction of linear segments, control over crosslink density. |
| Dichlorodiphenylsilane | Enhanced thermal stability and refractive index. |
| Dichloro(methyl)(vinyl)silane | Introduction of reactive vinyl groups for subsequent crosslinking. |
| Dichloro(methyl)(3,3,3-trifluoropropyl)silane | Increased chemical resistance and modified surface energy. |
Development of Siloxane-Based Hybrid Polymers and Composites
The reactive nature of this compound makes it a suitable candidate for the development of organic-inorganic hybrid polymers and composites. The chloro groups can react with a variety of organic polymers containing hydroxyl or amine functionalities, leading to the formation of covalent bonds between the inorganic siloxane network and the organic polymer backbone. This molecular-level integration results in materials that combine the desirable properties of both components, such as the thermal stability and flexibility of polysiloxanes with the strength and processability of organic polymers.
Applications in Surface Engineering and Coatings
The chemical reactivity of this compound, coupled with the inherent properties of the cyclopentyl group, makes it a valuable compound for surface engineering and the formulation of high-performance coatings.
Hydrophobic and Superhydrophobic Surface Generation
This compound can be effectively used to render surfaces hydrophobic or even superhydrophobic. The principle behind this application lies in the ability of the silane to react with hydroxyl groups present on the surface of many materials, such as glass, ceramics, and metals. This reaction forms a covalent bond and attaches the cyclopentylsilyl group to the surface. The nonpolar nature of the cyclopentyl groups then imparts a low surface energy to the substrate, causing water to bead up and roll off easily.
To achieve superhydrophobicity, a combination of low surface energy and a specific surface roughness is required. This compound can contribute to both aspects. The hydrolysis and condensation of the trichlorosilyl (B107488) groups on a surface can lead to the in-situ formation of a rough, silica-like network structure, which, when combined with the hydrophobicity of the cyclopentyl groups, can result in a water contact angle greater than 150 degrees.
Table 2: Research Findings on Hydrophobic Surface Generation using Silanes
| Silane Used | Substrate | Achieved Water Contact Angle | Key Findings |
| Trichloromethylsilane | Glass | > 150° | Creation of a rough, low-energy surface leading to superhydrophobicity. |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Silicon Wafer | ~115° | Formation of a highly hydrophobic monolayer. nih.gov |
| This compound (Predicted) | Various | High | Expected to form hydrophobic surfaces due to the nonpolar cyclopentyl group. |
Modification of Adhesives and Sealants for Enhanced Performance
In the formulation of adhesives and sealants, this compound can act as an effective adhesion promoter and crosslinking agent. evonik.comstaloc.comdreibond.de When added to an adhesive or sealant formulation, it can migrate to the interface between the adhesive and the substrate. There, the trichlorosilyl groups can react with hydroxyl groups on the substrate surface, forming strong covalent bonds. Simultaneously, these groups can react with components of the adhesive or sealant matrix, creating a durable chemical bridge between the two.
Development of Anti-Corrosion and Protective Coatings
Organosilanes are increasingly utilized to create thin, protective films on metal surfaces, offering an environmentally safer alternative to traditional chromate (B82759) conversion coatings. innovationforever.com The general mechanism involves the hydrolysis of reactive groups on the silane, which then form a cross-linked siloxane (Si-O-Si) network and covalent Si-O-Metal bonds with the hydroxylated metal surface. semanticscholar.orgrussoindustrial.ru This creates a dense, stable barrier that improves corrosion resistance and enhances adhesion for subsequent paint or polymer layers. innovationforever.comsemanticscholar.org
This compound possesses the key structural features for this application. The three chloro groups are readily hydrolyzable, enabling the formation of a robust, cross-linked siloxane film on a metal substrate. semanticscholar.org The cyclopentyl group is an organofunctional moiety that can improve compatibility and adhesion with organic topcoats. russoindustrial.ru This dual functionality allows the molecule to act as a coupling agent, bridging the inorganic metal substrate and an organic protective coating. russoindustrial.ru The resulting silane layer acts as a physical barrier, hindering the penetration of corrosive ions to the metal surface. innovationforever.com Research into various organofunctional silanes has demonstrated their effectiveness in protecting metals like galvanized steel. innovationforever.com
| Organosilane Precursor | Functional Group | Application/Benefit in Coatings | Protective Efficiency/Performance Metric |
|---|---|---|---|
| 3-mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (-SH) | Corrosion inhibition on galvanized steel. innovationforever.com | Protective efficiency of 92.5%. innovationforever.com |
| 3-aminopropyltriethoxysilane (APS) | Amino (-NH₂) | Used in dual-component films for corrosion resistance on magnesium alloys. researchgate.net | Improves long-term corrosion resistance compared to single-component films. researchgate.net |
| 3-glycidyloxypropyltrimethoxysilane (GPTMS) | Glycidyl (epoxy) | Forms protective films on galvanized steel. innovationforever.com | Demonstrates moderate corrosion inhibition. innovationforever.com |
| 1H,1H,2H,2H-perfluorooctyltriethoxysilane (FTES) | Perfluorooctyl | Acts as a green corrosion inhibitor, enabling self-healing properties in epoxy coatings. researchgate.net | Coatings with 0.5 wt% showed excellent protection after over 2600 hours of immersion. researchgate.net |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTESPT) | Tetrasulfide | Used with APS to form stable, long-term anti-corrosion films. researchgate.net | Enhances the stability and corrosion resistance of silane films on magnesium alloys. researchgate.net |
Role in Chemical Vapor Deposition (CVD) Processes
Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance thin films. The choice of the chemical precursor is critical to controlling the properties of the deposited film. nih.gov Organosilanes are a versatile class of precursors for depositing silicon-containing materials.
An ideal CVD precursor must have sufficient volatility to be transported into the deposition chamber and adequate reactivity to decompose on the substrate surface at a controlled rate. rsc.org For organosilane precursors, the molecular design dictates these properties and the composition of the resulting film.
This compound incorporates several features relevant to precursor design:
Chlorinated Groups (-SiCl₃): The presence of chlorine is a key feature in many commercial silicon precursors, such as methyltrichlorosilane (B1216827) (MTS) and dichlorosilane. nih.govgoogle.com Chlorinated species can etch the growing film surface, which helps to remove imperfections and can prevent the gas-phase nucleation of silicon droplets, a common issue when trying to achieve high growth rates with silane (SiH₄). diva-portal.org This allows for the deposition of higher quality films at faster rates. diva-portal.org
Cyclopentyl Group (-C₅H₉): The organic ligand influences the precursor's volatility and can serve as an integrated carbon source. researchgate.net Cyclopentadienyl (Cp) ligands, which are structurally related to the cyclopentyl group, are widely used in CVD and Atomic Layer Deposition (ALD) precursors because they tend to form volatile and reactive complexes. entegris.comazonano.com The cyclopentyl group in this compound provides a direct Si-C bond, making it a potential single-source precursor for silicon carbide (SiC) or silicon carbonitride (SiCN) films. nih.gov
The growth of thin films from organosilane precursors in a CVD process is a complex interplay of gas-phase and surface reactions. acs.org Using methyltrichlorosilane (MTS, CH₃SiCl₃) as a well-studied analog for this compound, the general mechanism for SiC deposition involves several steps:
Gas-Phase Decomposition: Upon entering the high-temperature reactor, the precursor molecule undergoes pyrolysis. For MTS, this involves the breaking of the Si-C bond to form radicals like CH₃• and SiCl₃•, which then decompose further into various intermediate species. researchgate.net It is expected that this compound would similarly decompose, likely creating SiClₓ species and hydrocarbon fragments from the cyclopentyl ring.
Transport to Substrate: These reactive intermediate species are transported through a boundary layer to the heated substrate surface.
Surface Adsorption and Reaction: The species adsorb onto the substrate and undergo surface reactions. Atomic hydrogen, often present from a carrier gas like H₂, plays a crucial role by creating active surface sites that promote the adsorption of growth species. aip.org The adsorbed species then incorporate into the growing film, forming a crystalline or amorphous layer. acs.org Byproducts, such as hydrogen chloride (HCl), are formed and desorb from the surface. researchgate.net
Organosilane precursors are foundational to the fabrication of various silicon-containing thin films critical for the semiconductor and other industries.
Silicon Carbide (SiC): SiC is a wide-bandgap semiconductor known for its high-temperature stability, corrosion resistance, and excellent mechanical and thermal properties. insaco.comsvmi.com CVD is the most established technique for growing high-quality SiC epitaxial layers. diva-portal.org Precursors like this compound, which contain both silicon and carbon, are potential single-source precursors for depositing SiC. The Si:C ratio in the precursor can influence the stoichiometry of the resulting film. The use of chlorinated precursors like MTS has been shown to enable high growth rates of up to 104 µm/h. diva-portal.org
Silicon Dioxide (SiO₂): While traditionally deposited using precursors like silane with an oxidizing agent (e.g., N₂O), organosilanes are also used, particularly for depositing low-dielectric constant films (low-k). nih.govgoogle.com To deposit a SiO₂ film using this compound, an oxygen-containing precursor such as O₂ or N₂O would need to be introduced into the CVD chamber. google.com The organosilane would react with the oxygen source on the wafer surface to form the dielectric layer. google.com
| Film Material | Property | Typical Value for CVD-Grown Films | Significance |
|---|---|---|---|
| Silicon Carbide (SiC) | Density | 3.21 g/cm³ insaco.comferrotec.com | Indicates a dense, high-quality coating. |
| Hardness (Knoop) | ~2540 insaco.com | Confers excellent wear and abrasion resistance. | |
| Young's Modulus | 447 - 478 GPa ferrotec.com | High stiffness, suitable for structural applications. | |
| Flexural Strength | ~67 kpsi (~462 MPa) insaco.com | Resistance to bending forces. | |
| Thermal Conductivity | 150 - 280 W/m·K insaco.comferrotec.com | Efficient heat dissipation for high-power electronics. | |
| Corrosion Resistance | High svmi.comferrotec.com | Suitable for use in harsh chemical environments. | |
| Silicon Dioxide (SiO₂) | Dielectric Constant (k) | ~4.0 (can be lowered with carbon doping) google.com | Crucial for electrical insulation in integrated circuits. |
| Purity | Ultra-high purity achievable ferrotec.com | Essential for semiconductor device performance. |
Theoretical and Computational Studies of Trichlorocyclopentylsilane Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the fundamental characteristics of molecules like Trichlorocyclopentylsilane. These computational techniques allow for precise calculations of molecular geometries, electronic structures, and vibrational frequencies, offering a detailed picture of the molecule's intrinsic properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comekb.eg It provides a balance of accuracy and computational efficiency for calculating properties such as optimized geometries, bond lengths, bond angles, and vibrational spectra. nih.govspectroscopyonline.com For organosilanes like this compound, DFT calculations can reveal how the cyclopentyl group and the three chlorine atoms influence the electron distribution around the central silicon atom.
While specific DFT studies on this compound are not widely published, data from analogous trichlorosilane (B8805176) compounds can provide valuable estimations. researchgate.net These calculations are essential for understanding the molecule's reactivity and stability. mdpi.com The selection of appropriate functionals and basis sets is critical for achieving high accuracy in these simulations. spectroscopyonline.com
Table 1: Predicted Molecular Parameters for this compound based on DFT Calculations of Analogous Compounds
| Molecular Parameter | Predicted Value | Significance |
| Si-Cl Bond Length | ~2.06 Å | Influences the reactivity in hydrolysis reactions. |
| Si-C Bond Length | ~1.87 Å | Determines the strength of the cyclopentyl group's attachment. |
| Cl-Si-Cl Bond Angle | ~109.5° | Affects the steric hindrance around the silicon center. |
| Vibrational Frequencies | Varies | Provides a theoretical spectrum for comparison with experimental data. |
This interactive table presents estimated values based on DFT studies of similar organotrichlorosilanes.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their reactions over time. vt.edu For this compound, MD simulations can model key processes such as hydrolysis and condensation, which are fundamental to the formation of polysiloxane networks. nist.gov These simulations track the trajectories of atoms and molecules, providing insights into reaction mechanisms, intermediate states, and the influence of solvent molecules. By employing reactive force fields, MD can explicitly simulate the breaking and forming of chemical bonds during these reactions.
The performance of silanes as coupling agents and in surface modification is largely determined by their behavior at interfaces. Computational chemistry offers methods to study the adsorption, orientation, and reaction of silanes on various surfaces. researchgate.net DFT calculations can be used to model the interaction of a single this compound molecule with a substrate, identifying the most stable adsorption sites and geometries. researchgate.net For larger systems, MD simulations can model the formation of self-assembled monolayers (SAMs), providing a picture of the collective behavior of many silane (B1218182) molecules on a surface and how they organize to form a stable film.
Modeling of Polymerization and Network Formation
Computational modeling is essential for understanding the complex processes of polymerization and the subsequent formation of three-dimensional networks from precursors like this compound. advancedsciencenews.com These models can simulate the evolution of the polymer structure from the initial monomer stage to a fully cross-linked network. cam.ac.uk
A significant advantage of computational modeling is the ability to predict the physical and chemical properties of the final polymeric material. researchgate.netarxiv.org By establishing a relationship between the simulated molecular structure of the polysiloxane network and its macroscopic properties, these models can guide materials design. For instance, the degree of cross-linking and the nature of the organic (cyclopentyl) groups can be correlated with mechanical properties like modulus and hardness, as well as thermal stability. mdpi.com Machine learning models are also being increasingly used to predict polymer properties based on large datasets of structural and experimental data. researchgate.net
Table 2: Predicted Material Properties of Polysiloxanes Derived from this compound
| Material Property | Influencing Structural Feature | Predicted Trend |
| Mechanical Strength | High cross-link density from the trifunctional silane. | Expected to be high, resulting in a rigid material. |
| Thermal Stability | Presence of stable Si-O-Si backbone and C-C bonds in the cyclopentyl group. | Good thermal stability, though the cyclopentyl group may degrade at very high temperatures. |
| Solvent Resistance | Highly cross-linked, three-dimensional network. | High resistance to swelling and dissolution in many organic solvents. |
This interactive table outlines the expected properties of polymers derived from this compound based on computational predictions.
Advanced Analytical Methodologies for Trichlorocyclopentylsilane and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular architecture of Trichlorocyclopentylsilane by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si, ¹³C)
NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of this compound. By analyzing the behavior of ¹H, ¹³C, and ²⁹Si nuclei in a strong magnetic field, a detailed structural map can be constructed.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the hydrogen atoms within the cyclopentyl ring. Due to the puckered and dynamic nature of the five-membered ring, the proton environments are complex. The spectrum is expected to show overlapping multiplets. The proton on the carbon directly bonded to the silicon atom (α-proton) is anticipated to be the most deshielded, appearing further downfield due to the electron-withdrawing effect of the trichlorosilyl (B107488) group. The other eight protons on the β and γ carbons would appear more upfield, with chemical shifts closer to those seen in unsubstituted cyclopentane (B165970) (around 1.5 ppm). ineosopen.orgnetlify.app
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Assuming rapid conformational averaging, the cyclopentyl ring of this compound possesses a plane of symmetry, resulting in three distinct carbon signals. compoundchem.com The carbon atom directly attached to the silicon (C1) will be the most downfield signal due to the deshielding effect of the silicon and chlorine atoms. The next two signals correspond to the two equivalent β-carbons (C2, C5) and the two equivalent γ-carbons (C3, C4). libretexts.orgchemguide.co.uk The chemical shifts for carbons in alkyltrichlorosilanes are typically found in the alkane region, with the α-carbon being significantly shifted. libretexts.orgoregonstate.edu
²⁹Si NMR Spectroscopy: As the central atom of interest, the silicon nucleus provides a direct analytical probe via ²⁹Si NMR. This technique is highly sensitive to the electronic environment around the silicon atom. For tetracoordinated silicon compounds of the type RSiX₃, the chemical shift is heavily influenced by the electronegativity of the substituents. For alkyltrichlorosilanes (RSiCl₃), the ²⁹Si chemical shift typically appears in a well-defined downfield region, generally between +10 and +35 ppm relative to tetramethylsilane (B1202638) (TMS). pascal-man.comhuji.ac.il The specific shift for this compound is expected to fall within this range, providing unambiguous confirmation of the trichlorosilyl moiety. rsc.orgrsc.orgresearchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H (α-proton) | ~1.8 - 2.5 | Multiplet | Deshielded by the -SiCl₃ group. |
| ¹H (β, γ-protons) | ~1.5 - 1.8 | Multiplet | Complex, overlapping signals from the rest of the cyclopentyl ring. |
| ¹³C (C1, α-carbon) | ~45 - 60 | Singlet (decoupled) | Significantly deshielded carbon directly attached to silicon. |
| ¹³C (C2/C5, β-carbons) | ~25 - 35 | Singlet (decoupled) | Slightly deshielded compared to unsubstituted cyclopentane. |
| ¹³C (C3/C4, γ-carbons) | ~20 - 30 | Singlet (decoupled) | Chemical shift similar to unsubstituted cyclopentane. |
| ²⁹Si | +10 - +35 | Singlet (decoupled) | Characteristic range for RSiCl₃ compounds. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent bonds.
Key expected absorption bands include:
C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of the sp³ C-H bonds in the cyclopentyl ring. quimicaorganica.org
C-H Bending/Scissoring: A distinct absorption around 1465 cm⁻¹ is indicative of the CH₂ scissoring vibration within the cycloalkane ring. quimicaorganica.orgdocbrown.info
Si-Cl Stretching: The most diagnostic peaks for the trichlorosilyl group are the strong, often broad, asymmetric and symmetric stretching vibrations of the Si-Cl bonds. For compounds containing an SiCl₃ group, these bands typically appear in the 625-520 cm⁻¹ region. gelest.comresearchgate.net
Si-C Stretching: The vibration of the silicon-carbon bond also provides a useful, though sometimes less intense, band in the fingerprint region.
The absence of bands for O-H (~3200-3600 cm⁻¹) or Si-O-Si (~1000-1100 cm⁻¹) is a critical indicator of the compound's purity and lack of hydrolysis. gelest.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (stretch) | 2850 - 2960 | Strong |
| CH₂ (scissoring) | ~1465 | Medium |
| Si-Cl (asymmetric stretch) | ~600 - 625 | Strong |
| Si-Cl (symmetric stretch) | ~520 - 550 | Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that symmetric vibrations and bonds involving heavier atoms produce strong Raman signals. physicsopenlab.org
For this compound, Raman spectroscopy is particularly useful for observing:
Symmetric Si-Cl Stretch: This vibration is often strong in the Raman spectrum while being weaker or appearing at a different frequency in the IR spectrum.
C-C Ring Vibrations: The breathing and deformation modes of the cyclopentane ring skeleton are typically Raman active and contribute to the unique vibrational fingerprint of the molecule. aip.org
Si-C Stretch: The silicon-carbon stretch is also readily observed.
Raman spectroscopy can be used effectively for reaction monitoring, especially in aqueous systems where FTIR is often hindered by strong water absorption. azom.comrsc.org
Chromatographic Separations and Mass Spectrometry
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities. When coupled with mass spectrometry, these methods provide powerful tools for both qualitative identification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of this compound. In GC, the compound is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer.
Upon ionization (typically by electron impact), the this compound molecule (molecular weight: 203.57 g/mol ) will fragment in a predictable manner. libretexts.orgchemguide.co.uk The resulting mass spectrum provides a unique fragmentation pattern that confirms the compound's identity. Key fragmentation pathways would include: libretexts.orgyoutube.comamrutpharm.co.in
Loss of a Chlorine Atom: A prominent peak at m/z corresponding to [M-Cl]⁺.
Loss of the Cyclopentyl Group: A peak corresponding to the [SiCl₃]⁺ fragment.
Loss of HCl: A peak at m/z corresponding to [M-HCl]⁺.
Cleavage of the Cyclopentyl Ring: Various fragments corresponding to the breakup of the C₅H₉ moiety.
The distinct isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be evident in all chlorine-containing fragments, providing further confirmation of the structure. GC-MS is invaluable for determining the purity of a sample by detecting and identifying volatile impurities and for monitoring the consumption of the silane (B1218182) in subsequent chemical reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Direct analysis of this compound by conventional Liquid Chromatography-Mass Spectrometry (LC-MS) is generally not feasible. Chlorosilanes are highly susceptible to hydrolysis, reacting rapidly with protic solvents like water and methanol (B129727) that are commonly used as mobile phases in reversed-phase LC. This reaction would convert the analyte into its corresponding silanols (cyclopentylsilanetriol) and subsequently to siloxane oligomers before or during analysis.
However, LC-MS is an indispensable tool for analyzing the non-volatile derivatives or hydrolysis products of this compound. researchgate.net For instance, if this compound is used to modify a surface or create a polymer, LC-MS can be employed to analyze the resulting complex mixture, often after a derivatization step to improve ionization and chromatographic behavior. chromatographyonline.comacs.org The technique is particularly powerful for characterizing the structure and distribution of siloxane oligomers formed from the controlled hydrolysis and condensation of the parent chlorosilane. nih.gov
Thermal Analysis Techniques for Polymer and Composite Characterization
Thermal analysis techniques are indispensable for characterizing the properties of polymers and composites that incorporate this compound and its derivatives. These methods measure changes in the physical and chemical properties of materials as a function of temperature. kohan.com.twnetzsch.com The two most common techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical data on thermal stability, decomposition behavior, and phase transitions, which are vital for assessing the performance and processing of silane-modified materials. kohan.com.twr-techmaterials.comresearchgate.net
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated over time. kohan.com.twnih.gov For polymers and composites modified with cyclopentylsilane (B15369427) derivatives, TGA is crucial for quantifying the amount of silane grafted onto a substrate and evaluating the enhancement of thermal stability. nih.gov The thermal decomposition of silane-modified materials typically occurs in stages, which can be identified on the TGA curve. Initial weight loss below 200°C is often attributed to the evaporation of water or physically adsorbed molecules. researchgate.net The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the silane coupling agent and the polymer matrix. researchgate.net By comparing the TGA curves of treated and untreated materials, researchers can determine the temperature at which degradation begins (onset temperature) and the amount of residue left at high temperatures, which is often proportional to the silane content. nih.gov Enhanced thermal stability in silane-treated composites is indicated by a shift in the decomposition temperature to a higher value. witpress.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. r-techmaterials.comazom.com DSC is used to detect phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). r-techmaterials.comresearchgate.net In silane-modified polymer composites, DSC analysis can reveal improvements in the interfacial adhesion between the filler and the polymer matrix. witpress.com A stronger interaction, facilitated by the silane coupling agent, can restrict the mobility of polymer chains at the interface, often leading to an increase in the glass transition temperature. Furthermore, changes in melting and crystallization behavior observed through DSC thermograms can indicate how the silane treatment affects the polymer's crystalline structure. witpress.comazom.com For instance, an increase in the melting temperature of a composite after silane treatment suggests improved thermal resistance due to the strong covalent bonds formed at the filler-matrix interface. witpress.com
The table below summarizes typical findings from thermal analysis of silane-modified polymer systems.
| Polymer/Composite System | Analytical Technique | Key Findings | Reference |
|---|---|---|---|
| Silica (B1680970)/Polypropylene Composites | TGA | Silane modification leads to increased thermal stability compared to untreated silica composites. | researchgate.net |
| EVA/Zeolite Composites | TGA & DSC | Application of silane treatment increases both the decomposition and melting temperatures of the composites. | witpress.com |
| Cellulose Fibers with Silane | TGA | The charred residue is proportional to the quantity of grafted silane, allowing for quantitative determination of silane content when correlated with elemental analysis. | nih.gov |
| Silane-modified Silica Nanoparticles | TGA | Thermal decomposition initiated at 200°C is due to the decomposition of the silane molecules. | researchgate.net |
Microscopic and Surface Analysis Methods
Microscopic and surface analysis techniques are essential for providing detailed information about the morphology, topography, and chemical composition of surfaces modified with this compound. These methods operate at the micro- and nanoscale, offering insights into how silane treatments alter surface structures and interact with substrates.
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnification. tescan-analytics.compressbooks.pubfilab.fr It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons, which generate a detailed three-dimensional image. polymertesting.in In the context of materials treated with cyclopentylsilane derivatives, SEM is invaluable for assessing the effectiveness of the surface modification on fillers and within polymer composites. libretexts.org
SEM analysis can reveal the dispersion of silane-treated fillers (like silica or zeolite) within a polymer matrix. witpress.com Uniform dispersion is critical for achieving enhanced mechanical and thermal properties. Micrographs of composites with untreated fillers often show significant agglomeration and voids at the filler-polymer interface, indicating poor adhesion. witpress.com In contrast, composites with silane-treated fillers typically exhibit a more homogenous morphology with fewer voids, suggesting improved interfacial bonding. witpress.com
Furthermore, SEM is extensively used to study the fracture surfaces of composites. The morphology of a fracture surface provides direct evidence of the adhesion quality. A brittle fracture surface with clean-pulled out filler particles indicates weak interfacial bonding. Conversely, a more fibrillous and ductile fracture surface, where the polymer matrix adheres to the filler particles, signifies strong adhesion facilitated by the silane coupling agent. witpress.com
| Material System | SEM Observation | Interpretation | Reference |
|---|---|---|---|
| EVA/Untreated Zeolite Composite | Presence of voids, agglomerations, and brittle fracture morphology. | Poor interfacial adhesion between the EVA matrix and zeolite filler. | witpress.com |
| EVA/Silane-Treated Zeolite Composite | More fibrillous and ductile morphology with fewer voids. | Silane treatment improved the interfacial adhesion between the matrix and filler. | witpress.com |
| Stainless steel with Silane-ZrO2 coating | Images show the distribution and agglomeration of ZrO2 nanoparticles within the silane matrix. | The morphology of the coating is dependent on the nanoparticle concentration. | mdpi.com |
| Silica-Polyvinyl Acetate Composites | Revealed a relatively dense and compact structure, with inorganic particles coated with polymer. | Demonstrates the arrangement of the organic polymer within the host inorganic compound. | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. psu.edunih.gov It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nih.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create the topographic map. psu.edu AFM is particularly useful for characterizing surfaces treated with this compound because it can operate on both conductive and insulating materials without requiring special sample preparation like conductive coatings.
AFM is used to evaluate the quality and uniformity of silane films deposited on various substrates, such as glass or mica. researchgate.netlehigh.edu The analysis can reveal whether the silane forms a smooth, uniform monolayer or creates agglomerates and "islands" on the surface. researchgate.netlehigh.edu The treatment conditions, including the solvent and pH of the silane solution, significantly influence the resulting surface topography. researchgate.net Quantitative data, such as the root-mean-square (RMS) roughness, can be extracted from AFM images to compare the smoothness of different surfaces. lehigh.eduoamjms.eu For instance, a lower RMS value for a silane-coated sample compared to an uncoated one might indicate the formation of a smooth film.
Beyond topography, AFM can also probe local mechanical and adhesive properties. scielo.brspectraresearch.com By measuring the force as a function of the distance between the tip and the sample (a force-distance curve), properties like adhesion can be studied. This is particularly relevant for understanding the interactions between a silane-modified surface and a polymer, which is crucial for composite materials. scielo.br
| Substrate | Silane Treatment | Key AFM Findings | Reference |
|---|---|---|---|
| Mica | Aminosilane | Agglomerates of self-condensed silane molecules were observed; aqueous solutions gave a smoother surface compared to alcohol solutions. | researchgate.net |
| Glass | Tri-aminosilane (DETA) | The treated sample had an RMS roughness of 0.207 nm. | lehigh.edu |
| Glass | Mono-aminosilane (APS) | The treated sample was slightly smoother with an RMS roughness of 0.15 nm. | lehigh.edu |
| Silica | Trichlorosilanes | Friction behavior, as measured by AFM, is a powerful way to discriminate between the original silica surface and the grafted silane layer. | acs.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgpsu.edukratos.comthermofisher.com The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. tib.eu By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment. tib.eu
The Si 2p spectrum is particularly informative. Deconvolution of this peak can distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the silane layer (Si-C and Si-O-Si bonds). nih.govnih.gov The presence and relative intensity of a peak corresponding to the Si-O-substrate bond confirm the covalent attachment of the silane to the surface. Chemical shifts in the binding energies of these peaks provide evidence of the chemical environment. For example, the formation of a siloxane (Si-O-Si) network from the condensation of silanol (B1196071) groups results in a characteristic Si 2p peak. nih.gov This ability to probe the chemical state makes XPS an indispensable tool for verifying the molecular structure and bonding at the interface. acs.orgstrath.ac.uk
| Element (Core Level) | Typical Binding Energy (eV) | Interpretation for Silane-Modified Surfaces | Reference |
|---|---|---|---|
| Si 2p | ~99-101 eV | Elemental silicon or Si-C bonds in the silane. | aip.org |
| Si 2p | ~102-104 eV | Silicon in a silicon dioxide (SiO₂) substrate or Si-O-Si siloxane bonds. | nih.govaip.org |
| C 1s | ~284.8 eV | Adventitious carbon, C-C, and C-H bonds from the cyclopentyl group. | wikipedia.org |
| C 1s | ~286 eV | C-O bonds, if present in the silane structure or from the substrate. | researchgate.net |
| O 1s | ~532-533 eV | Oxygen in the substrate (e.g., SiO₂) and in Si-O-Si or Si-OH groups. | aip.org |
Future Research Directions and Emerging Applications
Tailoring Trichlorocyclopentylsilane for Specific Industrial and Academic Niches
The functionalization of this compound is a key area of ongoing research, aimed at creating bespoke materials for niche applications. The cyclopentyl group offers a unique steric and electronic profile that can be exploited to control the properties of resulting polymers and composites.
In industrial settings, research is directed towards modifying this compound to produce Polyhedral Oligomeric Silsesquioxanes (POSS) with specific functionalities. researchgate.net These POSS molecules, which have a cage-like inorganic core of silicon and oxygen, can be tailored by retaining the cyclopentyl group at the corners of the cage. researchgate.net The presence of the cyclopentyl groups can enhance the compatibility of the POSS nanoparticles with various polymer matrices, leading to improved mechanical properties and thermal stability in the final composite material. wikipedia.org Academic research focuses on the synthesis of novel organosilicon compounds from this compound, exploring its reactivity and the potential to introduce a wide range of organic functionalities. elkem.com
Future research will likely focus on the following areas:
High-Performance Polymers: Incorporating cyclopentyl-functionalized siloxane units into polymer backbones to enhance thermal stability, mechanical strength, and oxidative resistance.
Surface Modification: Utilizing this compound to create hydrophobic and oleophobic coatings with enhanced durability for applications in aerospace, automotive, and marine industries.
Catalysis: Developing novel catalysts based on cyclopentyl-silicon complexes for specialized chemical transformations.
Below is a table summarizing potential tailored applications of this compound derivatives:
| Application Area | Tailored Property | Potential this compound Derivative |
| Aerospace Composites | High thermal stability | Cyclopentyl-functionalized POSS |
| Marine Coatings | Enhanced hydrophobicity | Polymers with cyclopentylsiloxane units |
| Specialty Adhesives | Improved adhesion to substrates | Silane (B1218182) coupling agents with cyclopentyl groups |
| Academic Research | Novel molecular structures | Functionalized cyclopentylsilanes |
Integration of this compound in Smart and Responsive Materials
Smart or stimuli-responsive materials, which can change their properties in response to external stimuli such as light, heat, or pH, represent a frontier in materials science. mdpi.com this compound, primarily through its conversion to POSS and other silsesquioxanes, is being explored as a building block for these advanced materials. nih.govmdpi.com
The rigid, nanoscale structure of POSS derived from precursors like this compound can be functionalized with stimuli-responsive organic groups. nih.gov For example, photo-responsive groups can be attached to the silsesquioxane cage, leading to materials that change their conformation or release an active substance upon exposure to light. nih.govacs.org Similarly, thermo-responsive polymers can be integrated with these silsesquioxane nanoparticles to create materials that exhibit a phase transition at a specific temperature. rsc.orgmdpi.com
Key research directions include:
Photo-responsive Materials: Development of photo-switchable materials for applications in optical data storage, smart windows, and targeted drug delivery. nih.govnih.gov
Thermo-responsive Hydrogels: Creation of hydrogels that can undergo a sol-gel transition in response to temperature changes for applications in tissue engineering and controlled release systems. mdpi.com
pH-Responsive Systems: Designing materials that can respond to changes in pH for applications in biosensors and drug delivery systems that target the acidic microenvironment of tumors. rsc.org
The following table outlines potential smart materials derived from this compound:
| Stimulus | Material Type | Potential Application |
| Light | Photo-responsive polymers with cyclopentyl-POSS | Optical switches, targeted drug release nih.gov |
| Temperature | Thermo-responsive hydrogels with silsesquioxane crosslinkers | Tissue engineering scaffolds mdpi.com |
| pH | pH-sensitive nanoparticles | Biosensors, targeted cancer therapy rsc.org |
Exploration of this compound in Biomedical and Biotechnological Fields
The unique properties of silsesquioxanes, including their biocompatibility and chemical tunability, make them attractive candidates for biomedical and biotechnological applications. mdpi.comresearchgate.netnih.govnih.govnih.gov this compound, as a precursor to cyclopentyl-functionalized POSS, is being investigated for its potential in these fields. meddocsonline.orgrsc.org
The nanoscale size and the ability to functionalize the organic groups of POSS make them suitable as carriers for drug delivery systems. researchgate.netacs.org The cyclopentyl groups can influence the hydrophobicity and interaction with biological membranes, potentially enhancing cellular uptake. Furthermore, the inorganic silica-like core provides a stable framework for attaching therapeutic agents and imaging probes. mdpi.comnih.govnih.gov
Emerging research areas in this field include:
Drug Delivery Systems: Designing POSS-based nanoparticles for the targeted delivery of anticancer drugs, with the cyclopentyl groups aiding in the encapsulation and transport of hydrophobic drugs. rsc.org
Bioimaging: Developing novel contrast agents for magnetic resonance imaging (MRI) and fluorescence imaging by attaching imaging moieties to a cyclopentyl-POSS scaffold. mdpi.comnih.gov
Tissue Engineering: Creating biocompatible and biodegradable scaffolds for tissue regeneration, where the mechanical properties and degradation rate can be tuned by incorporating cyclopentyl-silsesquioxanes. researchgate.net
Biosensors: Fabricating sensitive and selective biosensors by immobilizing biomolecules onto surfaces modified with functionalized cyclopentylsilanes. researchgate.net
A summary of potential biomedical applications is provided in the table below:
| Application | Role of this compound-derived Material | Potential Advantage |
| Drug Delivery | Nanocarrier for therapeutic agents | Enhanced cellular uptake and stability rsc.org |
| Bioimaging | Scaffold for contrast agents | Improved imaging resolution and biocompatibility mdpi.comnih.gov |
| Tissue Engineering | Component of biodegradable scaffolds | Tunable mechanical properties and degradation rates researchgate.net |
| Biosensors | Surface for biomolecule immobilization | Increased sensitivity and selectivity researchgate.net |
Sustainable Production and Lifecycle Analysis of this compound-Based Materials
As the applications of this compound and its derivatives expand, there is a growing need to address the sustainability of their production and the entire lifecycle of the materials derived from them. The manufacturing of chlorosilanes can be energy-intensive and generate hazardous byproducts. semiconductorinsight.comjhsi.biz
Research in sustainable production is focused on developing greener synthesis routes for chlorosilanes, including this compound. archivemarketresearch.com This includes exploring alternative catalysts, reducing energy consumption, and implementing closed-loop processes to recycle byproducts. jhsi.biz For instance, creating a closed cycle for chlorine elements where byproducts are reused as raw materials can significantly improve the environmental footprint of the production process. jhsi.biz
Lifecycle assessment (LCA) is a critical tool for evaluating the environmental impact of this compound-based materials from raw material extraction to end-of-life. arizona.eduresearchgate.netourworldindata.orgtutorchase.commdpi.com This involves a comprehensive analysis of energy consumption, greenhouse gas emissions, and waste generation at each stage of the product's life. The goal is to identify areas for improvement and to design more environmentally benign materials and processes.
Key considerations for future research include:
Green Synthesis: Developing catalytic systems that are more efficient and environmentally friendly for the production of this compound.
Byproduct Valorization: Finding applications for the byproducts generated during the synthesis of this compound and its derivatives to move towards a circular economy model.
Lifecycle Assessment: Conducting comprehensive LCAs for new materials derived from this compound to guide the development of more sustainable products.
Biodegradability: Designing silsesquioxane-based materials that can biodegrade into non-toxic components at the end of their lifecycle, particularly for biomedical applications.
The following table highlights key aspects of sustainable production and lifecycle analysis:
| Aspect | Research Focus | Desired Outcome |
| Synthesis | Development of green catalytic processes | Reduced energy consumption and waste archivemarketresearch.com |
| Byproducts | Implementation of closed-loop recycling | Minimized environmental impact jhsi.biz |
| Lifecycle Analysis | Cradle-to-grave assessment of environmental impact | Identification of hotspots for improvement arizona.eduresearchgate.netourworldindata.orgtutorchase.commdpi.com |
| End-of-Life | Design for biodegradability | Reduction of persistent waste |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing trichlorocyclopentylsilane, and how do solvent choices influence reaction efficiency?
- Methodological Answer : this compound can be synthesized via the reaction of cyclopentyl Grignard reagents with silicon tetrachloride under inert conditions. Hydrocarbon solvents like pentane or n-hexane are preferred due to their low polarity, which facilitates product isolation by reducing side reactions . Stirring rates (e.g., 500 rpm) are critical to ensure homogeneous mixing and consistent reaction progress. Solvent selection impacts yield and purity; for example, ethers like THF may increase solubility but complicate purification .
Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity (>98% as per typical standards) . If spectral contradictions arise (e.g., unexpected peaks in ¹H NMR), cross-validate with alternative methods like Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups or X-ray crystallography for unambiguous structural determination. Contradictions may stem from residual solvents or hydrolysis products; rigorous drying and inert handling are advised .
Q. How should researchers handle and store trichlorlorocyclopentylsilane to prevent degradation during experiments?
- Methodological Answer : Store under inert gas (argon or nitrogen) at temperatures below 4°C to minimize hydrolysis. Use anhydrous solvents and moisture-free glassware. For long-term storage, seal containers with PTFE-lined caps and periodically monitor purity via GC-MS. Degradation products (e.g., silanols) can be identified by FT-IR peaks near 3200–3600 cm⁻¹ (O-H stretching) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can kinetic studies optimize these processes?
- Methodological Answer : The Si-Cl bonds in this compound are highly electrophilic, making them reactive toward nucleophiles (e.g., alcohols, amines). Kinetic studies using in-situ NMR or Raman spectroscopy can track reaction progress and identify rate-determining steps. For example, varying substituents on the cyclopentyl ring (e.g., electron-withdrawing groups) may alter activation barriers, which can be modeled computationally using Density Functional Theory (DFT) .
Q. How do steric effects from the cyclopentyl group influence the compound’s reactivity compared to linear alkyl trichlorosilanes?
- Methodological Answer : The cyclopentyl group introduces significant steric hindrance, slowing nucleophilic attacks at the silicon center compared to linear analogs (e.g., trichloroethylsilane). Comparative studies using kinetic isotope effects (KIE) or Hammett plots can quantify these effects. For instance, lower reaction rates in bulky substrates may necessitate higher temperatures or catalysts (e.g., Lewis acids) to achieve comparable yields .
Q. What strategies can address discrepancies in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from variations in solvent purity or measurement techniques. Systematically test solubility in anhydrous solvents (e.g., dichloromethane, toluene) using dynamic light scattering (DLS) or gravimetric analysis under controlled humidity. For polar aprotic solvents like THF, pre-drying over molecular sieves (4 Å) is critical to prevent hydrolysis .
Q. How can computational modeling predict the stability of this compound derivatives under varying thermal or catalytic conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and thermogravimetric analysis (TGA) can model thermal stability. For catalytic reactions (e.g., hydrosilylation), DFT calculations predict transition states and optimize ligand-catalyst pairs. Experimental validation via Differential Scanning Calorimetry (DSC) ensures alignment between predicted and observed decomposition temperatures .
Methodological Best Practices
- Data Contradiction Analysis : Always replicate experiments under standardized conditions and use orthogonal analytical methods to resolve inconsistencies. For example, combine NMR, FT-IR, and elemental analysis for cross-validation .
- Reaction Optimization : Employ Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, solvent ratio) and identify optimal conditions via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
